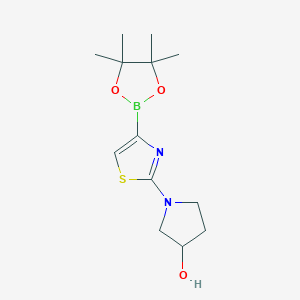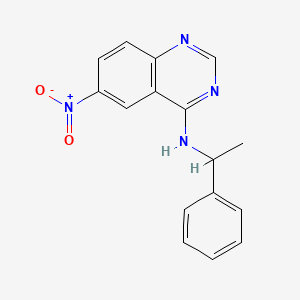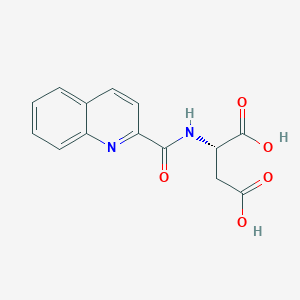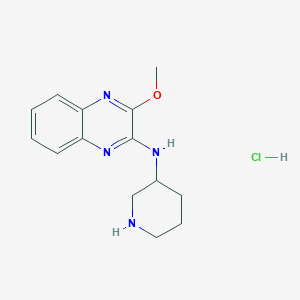
3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with chloropropyl, dichloro, and methyl groups, which may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline typically involves multi-step organic reactions. One common method involves the alkylation of 2,5-dichloro-8-methylquinoline with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the quinoline ring into a more saturated structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation: Products may include quinoline N-oxides or other oxidized derivatives.
Reduction: Products include partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloropropyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition of enzyme activity or disruption of cellular processes. The dichloro and methyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar chloropropyl group but differs in its core structure and additional substituents.
Tris(chloropropyl) phosphate: A chlorinated organophosphate used as a flame retardant.
Uniqueness
3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its combination of chloropropyl, dichloro, and methyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
948291-96-1 |
|---|---|
Molecular Formula |
C13H12Cl3N |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
2,5-dichloro-3-(3-chloropropyl)-8-methylquinoline |
InChI |
InChI=1S/C13H12Cl3N/c1-8-4-5-11(15)10-7-9(3-2-6-14)13(16)17-12(8)10/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
GSXJOMGMWNSKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11836771.png)
![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate](/img/structure/B11836775.png)
![2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11836780.png)





![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)

